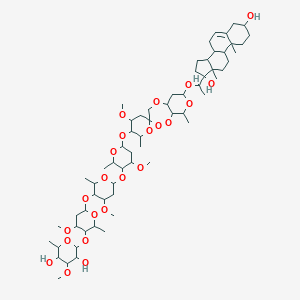
1,2,3-Benzothiadiazole-7-carboxylic acid
Overview
Description
1,2,3-Benzothiadiazole-7-carboxylic acid (BTDCA) is a type of organic compound that has a range of applications in scientific research. It is a colorless solid that is soluble in many organic solvents and can be used in a variety of laboratory experiments. BTDCA is a versatile compound that has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Anticancer Properties : Derivatives of benzothiadiazole-7-carboxylates exhibit anticancer activities, particularly against leukemia and lung cancer cells. These derivatives are comparable to plant activators like salicylic acid and methyl jasmonate in causing systemic acquired resistance (SAR), but also demonstrate a wide spectrum of antitumor activities (Zhu, Zhao, & Xu, 2008).
Plant Defense Mechanism Activation : 1,2,3-Benzothiadiazole-7-carboxylic acid derivatives are known for inducing SAR in plants, similar to salicylic acid. This property is utilized in agriculture to enhance plant resistance against various diseases (Xu et al., 2006).
Impact on Mitochondrial Function in Plants : Benzothiadiazole, a related compound, has been observed to inhibit the NADH:ubiquinone oxidoreductase activity in the mitochondrial electron transport chain of tobacco cells. This inhibition leads to an increased production of reactive oxygen species, which is a part of the plant defense mechanism (van der Merwe & Dubery, 2006).
Environmental and Food Safety : Methods have been developed for the residue determination of benzothiadiazole-7-carboxylic acid derivatives in environmental samples like water, soil, and vegetables. This is crucial for monitoring the environmental impact and safety of using these compounds (Shuying et al., 2015).
Synthesis and Application in Light Technology : Benzothiadiazole derivatives have applications in light technology due to their photoluminescent properties. They are used in organic light-emitting diodes, solar cells, and other optoelectronic devices (Neto et al., 2013).
Biochemical Studies : The inhibition of catalase and ascorbate peroxidase by benzothiadiazole has been linked to its role as an inducer of plant defenses. This inhibition leads to an alteration in the cellular redox status and H2O2 levels, which are crucial in plant defense signaling (Wendehenne et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Acibenzolar acid, also known as 1,2,3-Benzothiadiazole-7-carboxylic acid, is primarily used as an antifungal agrochemical . It is known to target fungal pests, protecting plants by activating their defense mechanisms .
Mode of Action
It is known to act as a plant activator, triggering the plant’s innate defense mechanisms against fungal pathogens . This activation helps the plant to resist the invasion of fungal pests .
Biochemical Pathways
This involves a complex network of signaling pathways that lead to the production of defense-related proteins and secondary metabolites .
Result of Action
The primary result of Acibenzolar acid’s action is the protection of plants from fungal pests. By activating the plant’s defense mechanisms, the compound helps to prevent the establishment and spread of fungal pathogens, thereby reducing the damage they can cause .
Action Environment
The action of Acibenzolar acid can be influenced by various environmental factors. For instance, its volatility and solubility can affect its distribution in the environment . Furthermore, its persistence in soil and aquatic systems can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1,2,3-Benzothiadiazole-7-carboxylic acid plays a role as an antifungal agrochemical, a plant activator, and a fungicide . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Its localization or accumulation may be affected by these interactions .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1,2,3-benzothiadiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIOOWBEPAOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885616 | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
35272-27-6 | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35272-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acibenzolar acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035272276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-benzothiadiazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIBENZOLAR ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29L6QPQ9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)




![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)



